(Au(Dppe)2)Cl

Anticancer metallodrugs In vivo antitumor activity P388 leukemia

Bis[1,2-bis(diphenylphosphino)ethane]gold(I) chloride, denoted [Au(dppe)2]Cl (CAS 47895-18-1), is a cationic tetrahedral gold(I) complex with the molecular formula C52H48AuP4+·Cl− and a molecular weight of 993.8 g/mol. This bis-chelated Au(I) diphosphine complex belongs to a distinct structural class of gold-based metallodrugs characterized by their lipophilic cationic nature and tetrahedral geometry.

Molecular Formula C52H48AuP4+
Molecular Weight 993.8 g/mol
CAS No. 47895-18-1
Cat. No. B1209209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Au(Dppe)2)Cl
CAS47895-18-1
Synonyms(Au(dppe)2)Cl
bis(1,2-bis(diphenylphosphino)ethane)gold(I)
bis(1,2-bis(diphenylphosphino)ethane)gold(I) bromide
bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride
bis(1,2-bis(diphenylphosphino)ethane)gold(I) iodide
bis(1,2-bis(diphenylphosphino)ethane)gold(I) nitrate
Molecular FormulaC52H48AuP4+
Molecular Weight993.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+]
InChIInChI=1S/2C26H24P2.Au/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;/q;;+1
InChIKeyDPODNOAEJISMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[Au(Dppe)2]Cl (CAS 47895-18-1): A Tetrahedral Gold(I) Bis-Phosphine Complex for Anticancer and Mitochondrial Targeting Research


Bis[1,2-bis(diphenylphosphino)ethane]gold(I) chloride, denoted [Au(dppe)2]Cl (CAS 47895-18-1), is a cationic tetrahedral gold(I) complex with the molecular formula C52H48AuP4+·Cl− and a molecular weight of 993.8 g/mol [1]. This bis-chelated Au(I) diphosphine complex belongs to a distinct structural class of gold-based metallodrugs characterized by their lipophilic cationic nature and tetrahedral geometry [2]. Unlike the clinically approved antiarthritic gold(I) drug auranofin (a linear, two-coordinate phosphine complex), [Au(dppe)2]Cl demonstrates a unique profile of in vivo antitumor activity and mitochondrial targeting properties that have established it as a benchmark reference compound for the development of mitochondria-targeted anticancer metallodrugs [3].

Why [Au(Dppe)2]Cl (CAS 47895-18-1) Cannot Be Interchanged with Other Gold(I) Phosphine Complexes


Within the gold(I) phosphine class, substitution is not chemically or pharmacologically equivalent. [Au(dppe)2]Cl possesses a tetrahedral bis-chelated structure that confers distinct kinetic stability and thiol reactivity compared to linear two-coordinate complexes such as auranofin [1]. Critically, the lipophilicity of [Au(dppe)2]Cl—a property governed by the phenyl substituents on its dppe ligands—directly determines its cellular uptake, mitochondrial accumulation, and non-selective cytotoxicity profile [2]. Substituting this compound with analogs bearing pyridyl or other hydrophilic modifications (e.g., [Au(d2pypp)2]Cl or [Au(d4pype)2]Cl) yields fundamentally different partition coefficients, resulting in altered selectivity between cancerous and normal cells [3]. Furthermore, [Au(dppe)2]Cl exhibits a cisplatin-non-cross-resistant profile, a feature not universally shared by other gold complexes, making it irreplaceable for studies investigating mechanisms of platinum resistance circumvention [4].

[Au(Dppe)2]Cl (CAS 47895-18-1) Quantitative Evidence Guide: Direct Comparative Data Versus Key Analogs


[Au(Dppe)2]Cl Demonstrates Superior In Vivo Antitumor Efficacy in Murine P388 Leukemia Model Compared to Cisplatin and Auranofin

[Au(dppe)2]Cl exhibits a reproducible and significant in vivo antitumor effect, producing an 87% increase in life span (ILS) in mice bearing intraperitoneal P388 leukemia at its maximally tolerated dose of 2–3 µmol/kg/day for 5 days [1]. This level of activity surpasses that reported for the clinically established gold(I) complex auranofin in the same model, which demonstrates only modest ILS values typically below 50% [2]. Furthermore, [Au(dppe)2]Cl maintains full activity against a cisplatin-resistant P388 subline, showing no cross-resistance, and combination therapy with cisplatin yields an advantage over single-agent treatment [1].

Anticancer metallodrugs In vivo antitumor activity P388 leukemia Gold(I) phosphine complexes

[Au(Dppe)2]Cl Exhibits Potent In Vitro Cytotoxicity (IC50 0.661 µM) in HeLa Cervical Carcinoma Cells with Marginal Superiority Over Cisplatin

In head-to-head cytotoxicity screening against human cervical carcinoma (HeLa) cells, [Au(dppe)2]Cl demonstrated an IC50 of 0.661 µM, compared to 0.710 µM for cisplatin under identical assay conditions [1]. While the difference is modest (approximately 7% lower IC50), this establishes that [Au(dppe)2]Cl is at least equipotent to the frontline clinical agent in this cell line. Novel derivatives MM4, MM5, and MM6 achieved IC50 values ranging from 0.026 to 0.103 µM, representing 6- to 25-fold improvements, underscoring the structural scaffold's potential for optimization [2].

Cytotoxicity screening IC50 HeLa cells Cervical carcinoma

[Au(Dppe)2]Cl Induces Robust Mitochondrial Membrane Depolarization in Jurkat Leukemia Cells: A Quantitative Distinction from Hydrophilic Analogs

[Au(dppe)2]Cl uniquely depolarizes the mitochondrial membrane potential of Jurkat T-cell leukemia cells, whereas hydrophilic analogs and novel derivatives such as MM4, MM5, and MM6 fail to produce this effect [1]. Specifically, in PHA-stimulated human lymphocytes, all four compounds depolarized mitochondrial membranes significantly, but in Jurkat cells, only [Au(dppe)2]Cl produced significant depolarization, indicating a cell-type-specific mitochondrial targeting mechanism distinct from its less lipophilic counterparts [2].

Mitochondrial targeting Membrane depolarization Jurkat cells Mechanism of action

[Au(Dppe)2]Cl Demonstrates Extreme Lipophilicity (Octanol/Water Partition Coefficient) Driving Non-Selective Cytotoxicity Relative to Hydrophilic Analogs

[Au(dppe)2]Cl exhibits the highest lipophilicity among a panel of tested gold complexes, as measured by its octanol/water partition coefficient [1]. This extreme lipophilicity correlates with its non-selective cytotoxicity profile, as it displayed the highest toxicity to both cancerous and normal cells in comparative studies [2]. In contrast, the 4-pyridyl-substituted analog [Au(d4pype)2]Cl and novel complexes with intermediate partition coefficients exhibited improved selectivity profiles, albeit with reduced absolute potency [3]. This structure-lipophilicity-cytotoxicity relationship defines the critical trade-off between potency and tumor selectivity for tetrahedral gold(I) bis-phosphine complexes [4].

Lipophilicity Partition coefficient Selectivity Mitochondrial targeting

[Au(Dppe)2]Cl Causes Concentration-Dependent Hepatotoxicity via Uncoupling of Mitochondrial Oxidative Phosphorylation: A Quantitative Mechanistic Distinction from Thioredoxin Reductase Inhibitors

[Au(dppe)2]Cl induces hepatotoxicity through a mechanism distinct from auranofin's thioredoxin reductase inhibition. At 20 µM, [Au(dppe)2]Cl produced 100% cell death in isolated rat hepatocytes within 120 minutes, whereas 5 µM caused no LDH leakage [1]. The compound causes uncoupling of oxidative phosphorylation in rat liver mitochondria, evidenced by stimulation of state 4 respiration and loss of respiratory control ratio, ultimately resulting in ATP depletion [2]. This mechanism contrasts sharply with auranofin, which induces apoptosis via selective inhibition of mitochondrial thioredoxin reductase [3].

Hepatotoxicity Mitochondrial uncoupling Oxidative phosphorylation Mechanistic toxicology

[Au(Dppe)2]Cl Exhibits Significant In Vivo Acute Toxicity with Body Weight Reduction and Hepatic Enzyme Elevation Relative to Optimized Analogs

Acute toxicity studies in Balb/c mice demonstrated that [Au(dppe)2]Cl at doses of 3 µM and 6 µM caused a significant reduction in total body weight over a 5-day period [1]. Additionally, [Au(dppe)2]Cl treatment resulted in elevation of liver enzymes AST and GGT, confirming hepatotoxicity in vivo [2]. In contrast, the optimized palladium complex Pg 8, which possesses intermediate lipophilicity, did not produce these adverse effects at equivalent doses, highlighting the critical impact of lipophilicity modulation on therapeutic index [3].

In vivo toxicity Acute toxicity Body weight Hepatotoxicity

Research and Industrial Application Scenarios for [Au(Dppe)2]Cl (CAS 47895-18-1) Based on Quantitative Evidence


Benchmark Reference Compound for In Vivo Antitumor Screening of Novel Gold(I) Phosphine Candidates

[Au(dppe)2]Cl serves as an established positive control for in vivo efficacy studies in murine tumor models. Its reproducible 87% ILS in P388 leukemia at 2–3 µmol/kg/day provides a quantifiable efficacy threshold against which new candidates can be evaluated [1]. The compound's lack of cross-resistance with cisplatin further qualifies it for inclusion in studies assessing platinum-resistant tumor models [1].

High-Lipophilicity Reference Standard for Structure-Activity Relationship (SAR) Studies in Mitochondrial-Targeted Metallodrug Design

[Au(dppe)2]Cl represents the extreme lipophilic end of the tetrahedral gold(I) bis-phosphine spectrum. Its strong octanol/water partition coefficient and non-selective cytotoxicity profile establish it as the critical reference point for SAR studies aimed at optimizing hydrophilic-lipophilic balance to improve tumor selectivity [2][3].

Positive Control for Mitochondrial Membrane Depolarization Assays in Leukemia Cell Models

[Au(dppe)2]Cl uniquely depolarizes mitochondrial membranes in Jurkat T-cell leukemia cells, a property not shared by more hydrophilic analogs [4]. This specificity makes it an essential positive control for assays designed to detect lipophilicity-dependent mitochondrial targeting and membrane potential disruption in lymphoid cancer models.

Mechanistic Reference Compound for Oxidative Phosphorylation Uncoupling Studies in Hepatotoxicity Screening

[Au(dppe)2]Cl induces hepatotoxicity via uncoupling of mitochondrial oxidative phosphorylation, distinct from thioredoxin reductase inhibition [5][6]. At 20 µM, it causes 100% cell death in isolated rat hepatocytes within 120 minutes [5]. This well-characterized mechanism qualifies it as a reference uncoupler for screening assays designed to identify or rule out mitochondrial uncoupling as a toxicity liability in new chemical entities.

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